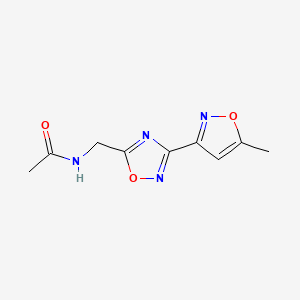
N-(6-((2-甲氧基苄基)氧基)嘧啶-4-基)吡嗪-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide is a complex organic compound that features a pyrimidine and pyrazine ring system
科学研究应用
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
Target of Action
The primary target of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized as a potent anti-tubercular agent .
Mode of Action
It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra , indicating that it likely interacts with the bacterial cells to inhibit their growth or survival.
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis h37ra .
Result of Action
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide exhibits significant anti-tubercular activity. Among the tested compounds, it showed 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This indicates that the compound effectively inhibits the growth or survival of the bacteria at these concentrations.
生化分析
Biochemical Properties
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide is a member of the class of pyrimidines, which are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities
Cellular Effects
The cellular effects of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide are not well-documented in the literature. Given its wide range of pharmacological applications, it can be inferred that it likely influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide is not well-documented in the literature. It is known that pyrimidine derivatives, to which this compound belongs, have a high degree of structural diversity and are broadly applied in therapeutic disciplines . They are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine and pyrazine derivatives, such as:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
Uniqueness
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrazine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-14-5-3-2-4-12(14)10-25-16-8-15(20-11-21-16)22-17(23)13-9-18-6-7-19-13/h2-9,11H,10H2,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWOQFUGALVSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)


![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2528876.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2528879.png)
![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)
![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide](/img/structure/B2528882.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)
